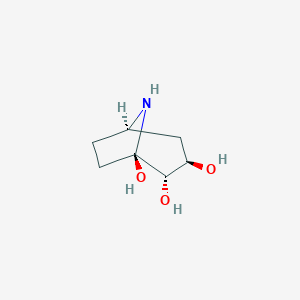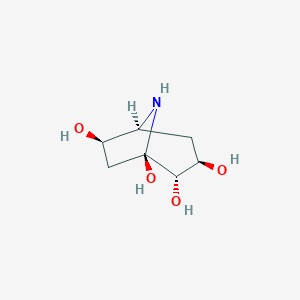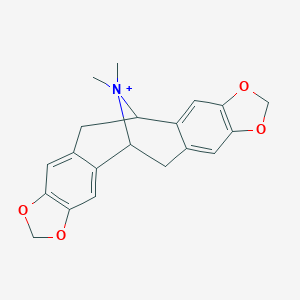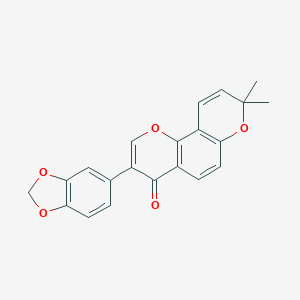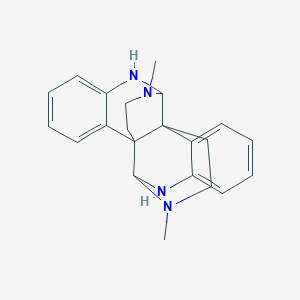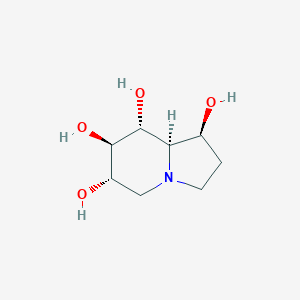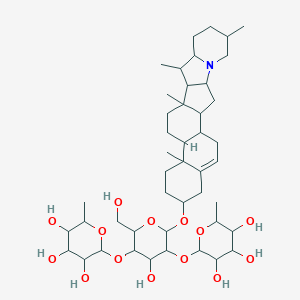
α-Chaconina
Descripción general
Descripción
Alpha-Chaconine is a steroidal glycoalkaloid predominantly found in plants of the Solanaceae family, such as potatoes. It is a secondary metabolite that serves as a natural defense mechanism against pests and pathogens. Alpha-Chaconine, along with alpha-Solanine, constitutes the major glycoalkaloids in potatoes, contributing to their toxicity .
Aplicaciones Científicas De Investigación
Alpha-Chaconine has several scientific research applications:
Chemistry: Used in studies related to glycoalkaloid extraction and quantification.
Biology: Investigated for its role in plant defense mechanisms and its interaction with pests.
Mecanismo De Acción
- Primary Targets : Alpha-Chaconine primarily binds to 3β-hydroxysterols , such as cholesterol, which are ubiquitous in cell membranes .
- Additional Effects : Apart from membrane disruption, it interacts with biological pathways in cells and functions as an inhibitor of cholinesterase enzymes .
- Effects on Cell Cycle : Alpha-Chaconine disrupts the cell cycle, inhibits cell proliferation, and accelerates cell apoptosis .
- Mechanical Barrier and Permeability : It destroys the mechanical barrier and permeability of mucosal epithelium .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
Alpha-Chaconine interacts with various enzymes, proteins, and other biomolecules. It can inhibit COX-2, IL-1β, IL-6, and TNF-α expression at the transcription level . It also acts on RAW 264.7 macrophages, inhibiting LPS-induced iNOS and COX-2 expression and their promoter activity at the protein and mRNA levels .
Cellular Effects
Alpha-Chaconine has significant effects on various types of cells and cellular processes. It significantly decreased cell proliferation rate, increased apoptosis rate, decreased transepithelial electrical resistance (TEER) value, and increased alkaline phosphatase (AKP) and lactate dehydrogenase (LDH) activities . It also significantly reduced the relative and mRNA expressions of genes coding tight junction proteins zonula occludens-1 (ZO-1) and occludin .
Molecular Mechanism
Alpha-Chaconine exerts its effects at the molecular level through various mechanisms. It disrupts the cell cycle, destroys the mechanical barrier and permeability of mucosal epithelium, inhibits cell proliferation, and accelerates cell apoptosis . It also significantly reduces the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and γ-glutamylcysteine synthetase (γ-GCS) and the mRNA expressions of SOD, CAT, GSH-Px, and γ-GCS genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-Chaconine change over time. Mouse small intestinal epithelial cells were incubated with Alpha-Chaconine at 0, 0.4, and 0.8 μg/mL for 24, 48, and 72 h to examine apoptosis, mechanical barrier function, and antioxidant ability of the cells . The results showed that there were interactions between Alpha-Chaconine concentration and incubation time .
Dosage Effects in Animal Models
The effects of Alpha-Chaconine vary with different dosages in animal models. Alpha-Chaconine poisoning has been reported in various animal models such as mice, rabbits, and chickens . Previous studies indicated that it is used to induce performance of beef cattle .
Metabolic Pathways
Alpha-Chaconine is involved in various metabolic pathways. It is part of the biosynthetic metabolic pathways of Alpha-Solanine and Chaconine produced in S. nigrum with the metabolite production and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Chaconine can be extracted from potato peels using various methods. One such method involves ultrasound-assisted extraction, which not only extracts alpha-Chaconine but also converts it into beta-Chaconine . The process involves using ultrasonic power density and varying processing times to achieve optimal extraction and conversion.
Industrial Production Methods: In industrial settings, alpha-Chaconine is often extracted using liquid chromatography-mass spectrometry (LC-MS) techniques. This method involves the use of acidified acetonitrile for extraction and simultaneous liquid-liquid partitioning with anhydrous magnesium sulfate and sodium acetate . This method is efficient and allows for the quantification of alpha-Chaconine in commercial potato products.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Chaconine undergoes several chemical reactions, including acid hydrolysis and enzymatic hydrolysis . These reactions are essential for the degradation of alpha-Chaconine into less toxic compounds.
Common Reagents and Conditions:
Acid Hydrolysis: Requires high temperatures (up to 85°C) and generates significant chemical waste.
Enzymatic Hydrolysis: Utilizes enzymes such as alpha-rhamnosidase, beta-glucosidase, and beta-galactosidase to break down alpha-Chaconine into solanidine.
Major Products Formed: The primary product formed from the hydrolysis of alpha-Chaconine is solanidine, a less toxic compound .
Comparación Con Compuestos Similares
Alpha-Solanine: Another major glycoalkaloid found in potatoes, similar in structure and function to alpha-Chaconine.
Beta-Chaconine and Beta-Solanine: These are the aglycone forms of alpha-Chaconine and alpha-Solanine, respectively, and have similar pharmacological activities but lower cytotoxicity.
Uniqueness: Alpha-Chaconine is unique due to its high glycosidic hydrolysis activity and its significant role in plant defense mechanisms. Its ability to induce apoptosis in cancer cells also sets it apart from other glycoalkaloids .
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQWWGVEGFKRU-AJDPQWBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016601 | |
| Record name | alpha-Chaconine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20562-03-2 | |
| Record name | α-Chaconine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chaconine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chaconine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Chaconine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHACONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOL0LIM81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary molecular targets of α-chaconine?
A1: α-Chaconine has been shown to interact with various cellular components. It inhibits the activity of both acetylcholinesterase [, ] and butyrylcholinesterase [, ], enzymes crucial for nerve signal transmission. Furthermore, α-chaconine appears to disrupt cell membrane integrity, potentially explaining its toxic effects on the gastrointestinal tract [].
Q2: How does α-chaconine affect cell signaling pathways?
A2: Research indicates that α-chaconine can modulate several key signaling pathways. It has been shown to inhibit the PI3K/Akt pathway [, , ], a central regulator of cell growth, survival, and metabolism. Additionally, α-chaconine can suppress the activity of NF-κB [, ], a transcription factor involved in inflammation and immune responses. It also influences the JNK pathway [, ] but does not seem to significantly affect ERK or p38 MAPK signaling [, ].
Q3: What are the downstream consequences of α-chaconine's effects on cell signaling?
A3: By targeting these pathways, α-chaconine can influence a range of cellular processes. For instance, its inhibitory effect on the PI3K/Akt pathway contributes to its ability to reduce tumor cell metastasis, as demonstrated in human lung adenocarcinoma cells []. Moreover, α-chaconine's suppression of MMP-2, a key enzyme in angiogenesis, is linked to the downregulation of the JNK and PI3K/Akt pathways and inhibition of NF-κB [].
Q4: What is the chemical structure of α-chaconine?
A4: α-Chaconine is a steroidal glycoalkaloid, meaning it consists of a steroidal aglycone (solanidine) attached to a trisaccharide sugar moiety. The exact structure and stereochemistry of the sugar linkages have been elucidated using techniques like tandem mass spectrometry [, ].
Q5: What are the molecular formula and weight of α-chaconine?
A5: The molecular formula of α-chaconine is C52H83NO19, and its molecular weight is 1029.2 g/mol.
Q6: What spectroscopic data are available for α-chaconine?
A6: Various spectroscopic methods have been employed to characterize α-chaconine, including mass spectrometry [, , ] and high-performance liquid chromatography [, , , ]. These techniques provide information about its molecular weight, fragmentation patterns, and chromatographic behavior.
Q7: How stable is α-chaconine under different conditions?
A7: α-Chaconine can undergo hydrolysis, particularly in acidic conditions, leading to the formation of its aglycone, solanidine, and various intermediate glycoalkaloids [, ]. The rate of hydrolysis is influenced by factors like temperature, pH, and the specific alcohol used as a solvent [].
Q8: What are potential strategies for improving the stability of α-chaconine?
A8: While specific formulation strategies haven't been extensively explored in the provided research, approaches like encapsulation or complexation with stabilizing agents could potentially enhance its stability.
Q9: What is the toxicity profile of α-chaconine?
A9: α-Chaconine exhibits toxicity at high doses, and its effects have been studied in various animal models [, , , , , ]. Symptoms of acute toxicity can include gastrointestinal distress, neurological effects, and even death [, ]. Notably, α-chaconine can cross the placental barrier and has shown teratogenic effects in animal studies [, , ].
Q10: What are the potential mechanisms underlying α-chaconine's toxicity?
A10: The toxic effects of α-chaconine are attributed to several mechanisms, including its ability to disrupt cell membranes, inhibit cholinesterase activity, and interfere with cellular signaling pathways [, , , , , , , ]. Its interaction with these cellular targets can lead to a cascade of events contributing to its toxicity.
Q11: What is known about the absorption, distribution, metabolism, and excretion of α-chaconine?
A11: Studies using radiolabeled α-chaconine in rats have shed light on its pharmacokinetic profile [, ]. These studies suggest that it is poorly absorbed from the gastrointestinal tract, primarily excreted in feces, and undergoes metabolism to produce metabolites, including its aglycone, solanidine [, ].
Q12: How does the structure of α-chaconine relate to its activity?
A12: The structure of α-chaconine, particularly the carbohydrate side chain, appears to influence its biological activity. For instance, the aglycone, solanidine, generally exhibits lower toxicity compared to the glycosylated forms [, ]. Studies on the hydrolysis of α-chaconine suggest that different glycoalkaloid intermediates might possess varying degrees of activity [, ].
Q13: What in vitro models have been used to study α-chaconine's effects?
A13: Researchers have utilized various in vitro models, including human cancer cell lines such as A549 lung adenocarcinoma cells [], HT29 colon cancer cells [], and HepG2 liver cancer cells [, ], to investigate the anticancer properties of α-chaconine. Additionally, bovine aortic endothelial cells (BAECs) have been employed to study its anti-angiogenic effects [].
Q14: What in vivo models have been used to study α-chaconine's effects?
A14: In vivo studies have been conducted in animal models like hamsters [, , , ], mice [, ], and rats [, , ] to understand the toxicity and potential therapeutic effects of α-chaconine. These studies provide insights into its absorption, distribution, metabolism, excretion, and effects on various organ systems.
Q15: What analytical methods are commonly used to detect and quantify α-chaconine?
A15: Various techniques have been employed for the analysis of α-chaconine. High-performance liquid chromatography (HPLC) is widely used for separation and quantification, often coupled with detectors like diode array detectors (DAD) [, , , ] or mass spectrometry (MS) []. Thin-layer chromatography (TLC) is another method used for separation and identification, often in conjunction with densitometry for quantification [].
Q16: How are analytical methods for α-chaconine validated?
A16: Validation of analytical methods for α-chaconine, as with any analytical method, involves assessing parameters like linearity, accuracy, precision, specificity, detection limit, and quantitation limit [, ]. These measures ensure the reliability and reproducibility of the analytical data.
Q17: What are the historical milestones in α-chaconine research?
A17: While the provided research spans several decades, a comprehensive historical overview isn't provided. Early studies focused on characterizing its toxicity and pharmacological effects []. Over time, research has delved into its molecular mechanisms, potential therapeutic applications, and analytical methods for detection and quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


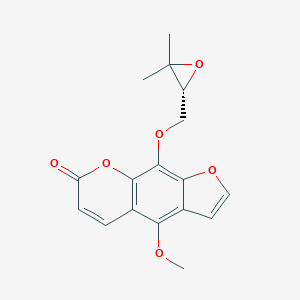
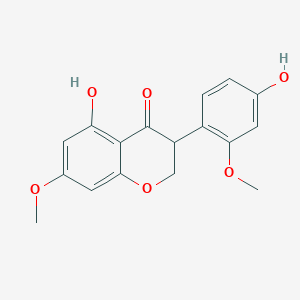

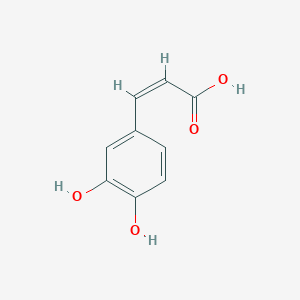
![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)
